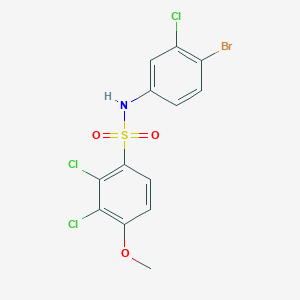
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This sulfonamide compound has been widely studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is not fully understood. However, studies have shown that N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide inhibits the activity of various enzymes and proteins. In cancer cells, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide inhibits the activity of histone deacetylase, which leads to the induction of apoptosis and inhibition of cell proliferation. In weeds, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide inhibits the activity of photosystem II, which leads to the inhibition of photosynthesis and growth inhibition. In material science, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide exhibits strong fluorescence properties due to its unique chemical structure.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide exhibits various biochemical and physiological effects. In cancer cells, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide induces apoptosis and inhibits cell proliferation. In weeds, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide inhibits the activity of photosystem II, which leads to the inhibition of photosynthesis and growth inhibition. In material science, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide exhibits strong fluorescence properties and can be used for the detection of various analytes.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages of N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is its unique chemical structure, which makes it suitable for various applications. Another advantage of N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is its high purity, which ensures accurate and reproducible results. However, one of the limitations of N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is its high cost, which may limit its use in some lab experiments.
Future Directions
There are several potential future directions for N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide. In medicine, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide may be further studied for its potential use as an anticancer drug. In agriculture, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide may be further studied for its potential use as a herbicide. In material science, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide may be further studied for its potential use as a fluorescent probe. Additionally, studies may be conducted to further understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide and its biochemical and physiological effects.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide has been tested for its anticancer properties. Studies have shown that N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide has been tested for its potential use as a herbicide. Studies have shown that N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide inhibits the growth of weeds by inhibiting the activity of photosystem II. In material science, N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide has been tested for its potential use as a fluorescent probe. Studies have shown that N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide exhibits strong fluorescence properties and can be used for the detection of various analytes.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl3NO3S/c1-21-10-4-5-11(13(17)12(10)16)22(19,20)18-7-2-3-8(14)9(15)6-7/h2-6,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQCKXWFVZGUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclohexanone O-{[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}oxime](/img/structure/B4719857.png)
![6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719864.png)

![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4719905.png)

![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)